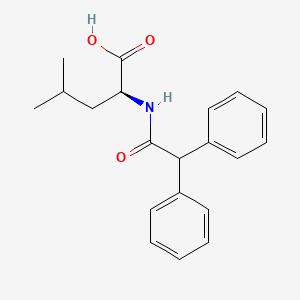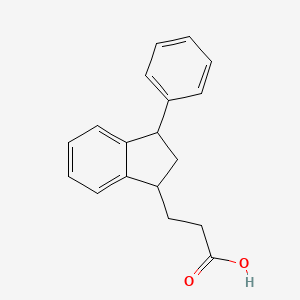
3-(3-Phenyl-1-indanyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenyl-1-indanyl)propionic acid is an organic compound characterized by a propionic acid moiety attached to a 3-phenyl-1-indanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-1-indanyl)propionic acid typically involves the following steps:
Formation of the Indanyl Intermediate: The initial step involves the synthesis of the 3-phenyl-1-indanyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with 1-indanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propionic Acid Moiety: The next step involves the introduction of the propionic acid group. This can be done through a Grignard reaction, where the indanyl intermediate reacts with a propionyl chloride in the presence of magnesium to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Phenyl-1-indanyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionic acid moiety can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Aplicaciones Científicas De Investigación
3-(3-Phenyl-1-indanyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Phenyl-1-indanyl)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
3-Phenylpropionic acid: A structurally related compound with a simpler structure, lacking the indanyl group.
Indole-3-propionic acid: Another related compound with an indole moiety instead of the indanyl group.
Comparison:
Structural Differences: 3-(3-Phenyl-1-indanyl)propionic acid has a more complex structure compared to 3-phenylpropionic acid and indole-3-propionic acid, which may contribute to its unique properties and applications.
Unique Properties: The presence of the indanyl group in this compound may enhance its binding affinity to certain molecular targets, leading to distinct biological activities.
Propiedades
Número CAS |
72216-50-3 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
3-(3-phenyl-2,3-dihydro-1H-inden-1-yl)propanoic acid |
InChI |
InChI=1S/C18H18O2/c19-18(20)11-10-14-12-17(13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,14,17H,10-12H2,(H,19,20) |
Clave InChI |
XTLDALXUGWJVGF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2C1C3=CC=CC=C3)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




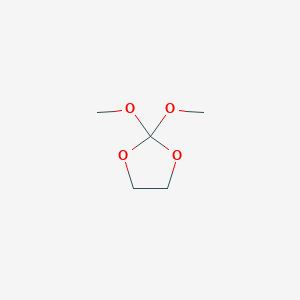
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)

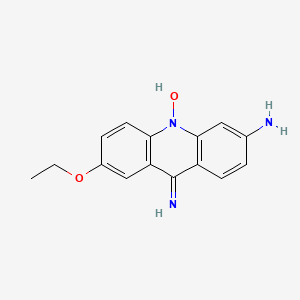
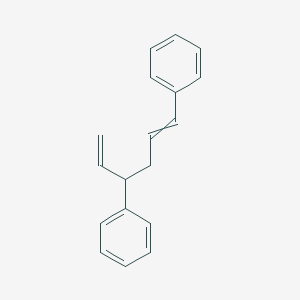
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
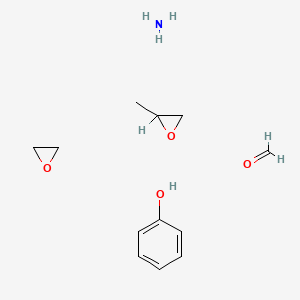
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

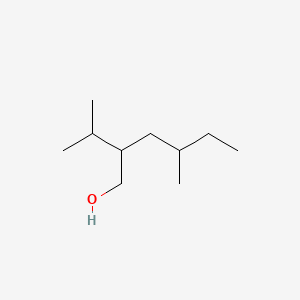
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
